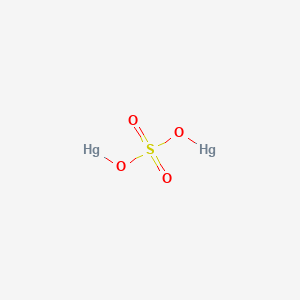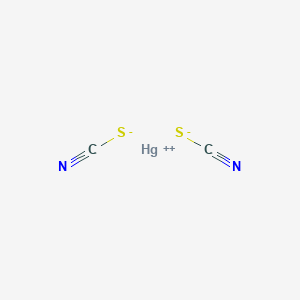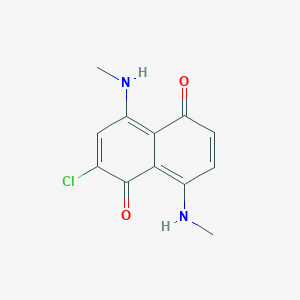
2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone, also known as CMA, is a synthetic compound that belongs to the family of naphthoquinones. It is widely used in scientific research due to its unique properties, including its ability to act as an electron acceptor in redox reactions. In
Wirkmechanismus
2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone acts as an electron acceptor in redox reactions, accepting electrons from reduced biological molecules such as proteins and enzymes. This results in the formation of a radical intermediate, which can further react with other biological molecules, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone has been shown to have various biochemical and physiological effects, including the inhibition of various enzymes such as xanthine oxidase and NADH oxidase. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone in lab experiments is its ability to act as an electron acceptor in redox reactions, making it a valuable tool for studying the redox properties of various biological molecules. However, 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone has limitations, including its toxicity and instability, which can affect the accuracy of the results obtained in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone in scientific research. One area of interest is the development of new biosensors for the detection of various biomolecules. Another area of interest is the study of the biochemical and physiological effects of 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone in different biological systems. Additionally, the development of new synthesis methods and modifications of 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone could lead to the discovery of new compounds with unique properties and applications.
Conclusion:
In conclusion, 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone is a synthetic compound that has been extensively used in scientific research due to its unique properties. Its ability to act as an electron acceptor in redox reactions makes it a valuable tool for studying the redox properties of various biological molecules. However, its toxicity and instability can affect the accuracy of the results obtained in lab experiments. There are several future directions for the use of 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone in scientific research, including the development of new biosensors and the study of its biochemical and physiological effects in different biological systems.
Synthesemethoden
2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone can be synthesized through a multi-step process involving the reaction of 2-chloro-1,4-naphthoquinone with dimethylamine followed by the reaction with methylamine. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone has been extensively used in scientific research due to its ability to act as an electron acceptor in redox reactions. It is commonly used as a probe to study the redox properties of various biological molecules, including proteins, enzymes, and DNA. 2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone has also been used in the development of biosensors for the detection of various biomolecules.
Eigenschaften
CAS-Nummer |
135790-40-8 |
|---|---|
Produktname |
2-Chloro-4,8-bis(methylamino)-1,5-naphthoquinone |
Molekularformel |
C12H11ClN2O2 |
Molekulargewicht |
250.68 g/mol |
IUPAC-Name |
6-chloro-5-hydroxy-8-(methylamino)-4-methyliminonaphthalen-1-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-14-7-3-4-9(16)10-8(15-2)5-6(13)12(17)11(7)10/h3-5,15,17H,1-2H3 |
InChI-Schlüssel |
QDZYGMLRYFGURB-UHFFFAOYSA-N |
Isomerische SMILES |
CNC1=C2C(=C(C=C(C2=O)Cl)NC)C(=O)C=C1 |
SMILES |
CNC1=CC(=C(C2=C1C(=O)C=CC2=NC)O)Cl |
Kanonische SMILES |
CNC1=C2C(=C(C=C(C2=O)Cl)NC)C(=O)C=C1 |
Synonyme |
1,5-Naphthalenedione, 2-chloro-4,8-bis(methylamino)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3,5-Dimethylisoxazol-4-yl]-1-propanol](/img/structure/B147985.png)

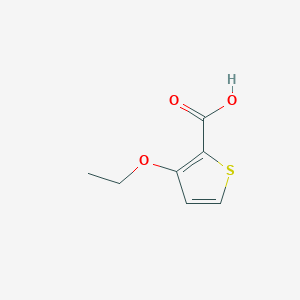

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)
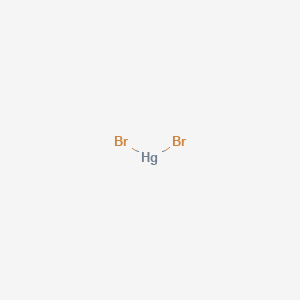


![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)
